molecular formula C15H17NO B082062 (R)-(-)-N-Benzyl-2-phenylglycinol CAS No. 14231-57-3

(R)-(-)-N-Benzyl-2-phenylglycinol

Cat. No. B082062
CAS RN: 14231-57-3
M. Wt: 227.3 g/mol
InChI Key: FTFBWZQHBTVPEO-HNNXBMFYSA-N
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Description

Synthesis Analysis

The asymmetric synthesis of (R)-phenylglycinol, which shares a structural motif with (R)-(-)-N-Benzyl-2-phenylglycinol, can be efficiently accomplished from racemic styrene oxide through a three-step one-pot cascade system utilizing epoxide hydrolase, glycerol dehydrogenase, and ω‐transaminase. This process achieves high yield and enantioselectivity, demonstrating the compound's efficient and scalable synthesis route (Sun et al., 2019).

Molecular Structure Analysis

The structural analysis and x-ray diffraction of derivatives of (R)-N-Benzyl-2-phenylglycinol have revealed insights into the stereoselective nature of its reactions. For instance, condensation with ethyl glyoxylate leads to the formation of pure enantiomeric products, which can be stereoselectively cleaved, demonstrating the compound's configurational stability and utility in synthesizing enantiomerically pure α-amino carboxylates (Andrés et al., 1992).

Chemical Reactions and Properties

(R)-(-)-N-Benzyl-2-phenylglycinol undergoes various chemical reactions, illustrating its versatility as a chiral building block. For example, its reaction with phenylglyoxal hydrate undergoes a stereospecific rearrangement, forming 2-hydroxy-3-phenyl-5,6-dihydro-1,4-oxazines, which are significant for its role in synthetic chemistry (Sheradsky & Silcoff, 1997).

Scientific Research Applications

  • Asymmetric Synthesis of α-Amino Phosphonic Acids

    • Field : Organic Chemistry
    • Application : “®-(-)-N-Benzyl-2-phenylglycinol” is used for the asymmetric synthesis of α-amino phosphonic acids .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .
  • Synthesis of Optically Pure β-Substituted Amines

    • Field : Organic Chemistry
    • Application : This compound serves as a starting material for a practical route to optically pure β-substituted amines .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The outcomes of this application are not specified in the source .

Safety And Hazards

This would involve discussing the safety precautions that need to be taken when handling the compound, as well as its potential hazards. This could include its toxicity, flammability, and environmental impact.


Future Directions

This would involve discussing potential future research directions for the compound. This could include potential applications, modifications to improve its properties, or areas of its chemistry that need further exploration.


properties

IUPAC Name

(2R)-2-(benzylamino)-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c17-12-15(14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10,15-17H,11-12H2/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFBWZQHBTVPEO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443111
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-N-Benzyl-2-phenylglycinol

CAS RN

14231-57-3
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(-)-N-Benzyl-2-phenylglycinol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
C Andrés, A González, R Pedrosa, A Pérez-Encabo… - Tetrahedron letters, 1992 - Elsevier
Condensation of (R)-N-benzyl-2-phenylglycinol 1 with the methyl hemiacetal of ethyl glyoxylate leads to (2S,4R)-2-ethoxycarbonyl-4-phenyl-1,3-oxazolidine 2 as the major product, …
Number of citations: 27 www.sciencedirect.com
A Grajewska, MD Rozwadowska, A Gzella - Journal of Molecular Structure, 2019 - Elsevier
The diastereoselective synthesis of 3,5-disubstituted 1,4-oxazin-2-ones, the valuable intermediates on the route to tetrahydroisoquinoline derivatives, was based on the Petasis reaction …
Number of citations: 2 www.sciencedirect.com
M Chrzanowska, A Grajewska, MD Rozwadowska - Molecules, 2023 - mdpi.com
A simple and convenient synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is described, applying a combination of two synthetic methods: the Petasis …
Number of citations: 7 www.mdpi.com
KE Metlushka, RG Zinnatullin, KA Nikitina… - Russian Journal of …, 2023 - Springer
The review summarizes the literature data on methods for the preparation of both racemic and enantiopure 2-oxo-1,4,2-oxazaphosphorinanes – phosphorus-containing heterocyclic …
Number of citations: 2 link.springer.com
LN Pridgen - Advances in Asymmetric Synthesis, 1997 - books.google.com
The synthesis of nonracemic amines is one of the most important problems of contemporary organic synthesis. Increasingly, pure enantiomers are highly sought after commodities as …
Number of citations: 4 books.google.com

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